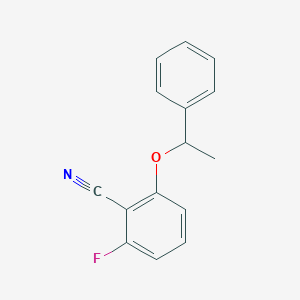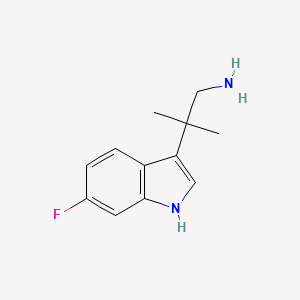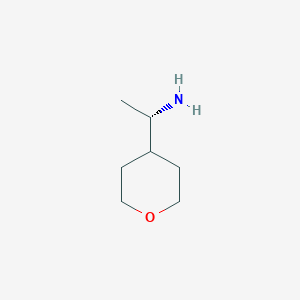![molecular formula C10H14N6 B1532866 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1374251-00-9](/img/structure/B1532866.png)
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14N6 and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as pkb and RIPK1 , which play crucial roles in cellular processes such as cell proliferation and necroptosis .
Mode of Action
It’s worth noting that similar compounds have been found to act as atp-competitive inhibitors , suggesting that “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential targets, it’s likely that this compound affects pathways related to cell proliferation and necroptosis .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. This interaction is ATP-competitive and has been observed to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown significant effects. It has been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of downstream targets of PKB, ultimately influencing cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance . This suggests that the effects of the compound may decrease over time due to its metabolism and clearance from the system.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that representative compounds strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo .
Properties
IUPAC Name |
1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOWGQUGVMJJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?
A1: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in synthesizing Ibrutinib []. This drug, Ibrutinib, is a targeted therapy used in treating certain types of blood cancers. The preparation method outlined in the research utilizes a Mitsunobu reaction between 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine to efficiently yield this vital intermediate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














